molecular formula C7H3BrF4O3S B2389466 4-Bromo-2-fluorophenyl trifluoromethanesulphonate CAS No. 872054-03-0

4-Bromo-2-fluorophenyl trifluoromethanesulphonate

Cat. No.: B2389466
CAS No.: 872054-03-0
M. Wt: 323.06
InChI Key: KFBHSYQMQIGZFO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 4-bromo-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluorophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. Additionally, the trifluoromethanesulphonate group enhances its reactivity, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHSYQMQIGZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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